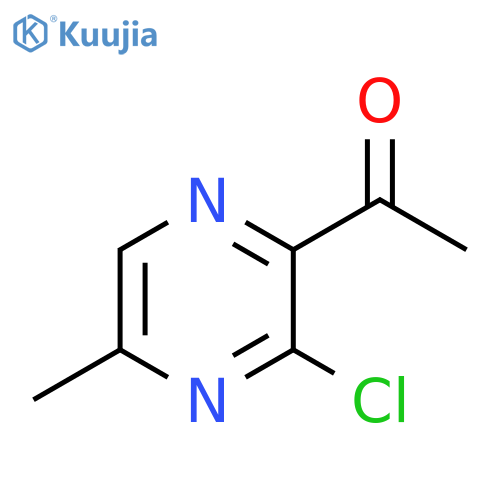Cas no 2386282-95-5 (Ethanone, 1-(3-chloro-5-methyl-2-pyrazinyl)-)

2386282-95-5 structure
商品名:Ethanone, 1-(3-chloro-5-methyl-2-pyrazinyl)-
Ethanone, 1-(3-chloro-5-methyl-2-pyrazinyl)- 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-(3-chloro-5-methyl-2-pyrazinyl)-
- 1-(3-chloro-5-methylpyrazin-2-yl)ethan-1-one
- 1-(3-Chloro-5-methylpyrazin-2-yl)ethanone
- 2386282-95-5
- F75120
- SCHEMBL21823124
-
- インチ: 1S/C7H7ClN2O/c1-4-3-9-6(5(2)11)7(8)10-4/h3H,1-2H3
- InChIKey: XEZBFQNCGQGYCZ-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1=NC=C(C)N=C1Cl)C
計算された属性
- せいみつぶんしりょう: 170.0246905g/mol
- どういたいしつりょう: 170.0246905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 42.8Ų
Ethanone, 1-(3-chloro-5-methyl-2-pyrazinyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A120928-100mg |
1-(3-Chloro-5-methylpyrazin-2-yl)ethanone |
2386282-95-5 | 95% | 100mg |
$193.0 | 2024-07-28 | |
| Ambeed | A120928-1g |
1-(3-Chloro-5-methylpyrazin-2-yl)ethanone |
2386282-95-5 | 95% | 1g |
$880.0 | 2024-07-28 | |
| 1PlusChem | 1P024HUS-100mg |
1-(3-Chloro-5-methylpyrazin-2-yl)ethanone |
2386282-95-5 | 95% | 100mg |
$105.00 | 2023-12-18 | |
| 1PlusChem | 1P024HUS-250mg |
1-(3-Chloro-5-methylpyrazin-2-yl)ethanone |
2386282-95-5 | 95% | 250mg |
$178.00 | 2023-12-18 | |
| 1PlusChem | 1P024HUS-1g |
1-(3-Chloro-5-methylpyrazin-2-yl)ethanone |
2386282-95-5 | 95% | 1g |
$495.00 | 2023-12-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSK551-250mg |
1-(3-chloro-5-methylpyrazin-2-yl)ethan-1-one |
2386282-95-5 | 95% | 250mg |
¥1095.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSK551-1g |
1-(3-chloro-5-methylpyrazin-2-yl)ethan-1-one |
2386282-95-5 | 95% | 1g |
¥3287.0 | 2024-04-22 | |
| Ambeed | A120928-250mg |
1-(3-Chloro-5-methylpyrazin-2-yl)ethanone |
2386282-95-5 | 95% | 250mg |
$327.0 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSK551-100mg |
1-(3-chloro-5-methylpyrazin-2-yl)ethan-1-one |
2386282-95-5 | 95% | 100mg |
¥574.0 | 2024-04-22 |
Ethanone, 1-(3-chloro-5-methyl-2-pyrazinyl)- 関連文献
-
1. Water
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
2386282-95-5 (Ethanone, 1-(3-chloro-5-methyl-2-pyrazinyl)-) 関連製品
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 42464-96-0(NNMTi)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2386282-95-5)Ethanone, 1-(3-chloro-5-methyl-2-pyrazinyl)-

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):174.0/294.0/792.0